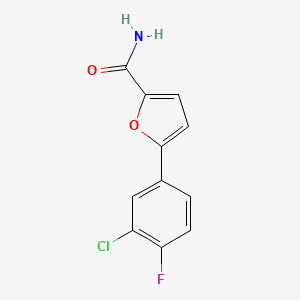![molecular formula C17H15ClN4O2 B5370320 N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea, also known as CPMU, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and microbiology. In cancer research, this compound has been shown to exhibit potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and excitotoxicity. In microbiology, this compound has been studied for its potential as an antibacterial and antifungal agent, as it has been shown to exhibit activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of various kinases and transcription factors that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, as well as to enhance neurite outgrowth and synaptogenesis. In bacteria and fungi, this compound has been shown to disrupt cell membrane integrity and inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea has several advantages for lab experiments, including its high potency, low toxicity, and broad-spectrum activity against various cell types and microorganisms. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea research, including the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its efficacy and safety in animal models and clinical trials. In cancer research, this compound could be further studied for its potential as a combination therapy with other anticancer agents. In neuroscience, this compound could be further studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In microbiology, this compound could be further studied for its potential as a novel antibacterial and antifungal agent for the treatment of infectious diseases.
Méthodes De Synthèse
N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea can be synthesized through a multistep process that involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-methyl-N-phenylurea in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with methyl iodide to yield this compound.
Propriétés
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22(17(23)19-14-8-3-2-4-9-14)11-15-20-16(21-24-15)12-6-5-7-13(18)10-12/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUZDFHKNTYGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(3,4-dimethoxyphenyl)methyl]-3-(2-furyl)acrylamide](/img/structure/B5370270.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-hydroxyethyl)amino]nicotinamide](/img/structure/B5370298.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![4-methyl-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B5370312.png)
![2-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5370323.png)



![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
![1-{4-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenyl}imidazolidin-2-one](/img/structure/B5370356.png)